2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
Description
The compound 2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a structurally complex molecule featuring:
- A 1H-imidazole core substituted with 4-fluorophenyl (position 5) and 3-methoxyphenyl (position 2).
- A sulfanyl (thioether) group at position 4, linked to an acetamide side chain.
- An N-(2-methoxyethyl)acetamide moiety, which contributes to solubility and pharmacokinetic properties.
This compound belongs to a class of kinase inhibitors targeting enzymes such as p38α MAP kinase or CK1δ/ε, as inferred from structural analogs in the literature . Its design likely aims to balance potency, selectivity, and metabolic stability.
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-27-11-10-23-18(26)13-29-21-19(14-6-8-16(22)9-7-14)24-20(25-21)15-4-3-5-17(12-15)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNKXCKGMPTHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide represents a novel class of imidazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20FN3O2S
- Molecular Weight : 345.42 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in crucial metabolic pathways. Studies indicate that the imidazole ring plays a significant role in modulating these interactions, particularly with GABA-A receptors and other neurotransmitter systems.
Pharmacological Effects
- Anticancer Activity : Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuropharmacological Effects : The compound's structural similarity to known GABA-A receptor modulators suggests potential anxiolytic or sedative effects. Research indicates that modifications in the imidazole structure can enhance binding affinity and selectivity for GABA-A receptors .
- Anti-inflammatory Properties : The presence of a sulfanyl group enhances the compound's ability to inhibit inflammatory pathways. In vitro studies have demonstrated that related compounds can reduce pro-inflammatory cytokine production in immune cells .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the imidazole ring and substituents significantly impact biological activity:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Fluorophenyl | Increased potency against cancer cells | |
| 3-Methoxyphenyl | Enhanced GABA-A receptor modulation | |
| Sulfanyl group | Improved anti-inflammatory effects |
Study 1: Anticancer Screening
A study conducted on multicellular spheroids demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
Study 2: Neuropharmacological Assessment
In a behavioral study using rodent models, the compound was evaluated for its anxiolytic effects. Results indicated a significant reduction in anxiety-like behaviors, supporting its potential use as an anxiolytic agent .
Comparison with Similar Compounds
Structural Analogs and Key Modifications
Table 1: Structural and Functional Comparison
Key Observations:
Sulfur Modifications :
- The sulfanyl group in the target compound avoids rapid oxidation to sulfoxide (a metabolic liability in ML3403) .
- Analogs like compound 85 incorporate sulfoxides intentionally, improving stability but requiring synthesis optimization .
Aryl Substituents :
- The 3-methoxyphenyl group in the target may enhance selectivity compared to 4-fluorophenyl -dominated analogs (e.g., ML3403) by altering steric and electronic interactions with kinase binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
